1-Cyclopropoxy-3,5-difluorobenzene
Overview
Description
1-Cyclopropoxy-3,5-difluorobenzene is an organic compound with the molecular formula C9H8F2O. It is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a cyclopropoxy group at the 1 position.
Preparation Methods
The synthesis of 1-Cyclopropoxy-3,5-difluorobenzene typically involves several steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorophenol with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as double diazotization and Balz-Schiemann reactions to achieve high purity and yield .
Chemical Reactions Analysis
1-Cyclopropoxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The cyclopropoxy group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-Cyclopropoxy-3,5-difluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3,5-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atoms contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by altering their conformation or catalytic activity .
Comparison with Similar Compounds
1-Cyclopropoxy-3,5-difluorobenzene can be compared with other similar compounds, such as:
1-Methoxy-3,5-difluorobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group. It has different reactivity and applications.
1-Cyclopropoxy-2,4-difluorobenzene: Similar structure but with fluorine atoms at the 2 and 4 positions. It exhibits different chemical properties and reactivity.
1-Cyclopropoxy-3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine. .
Properties
IUPAC Name |
1-cyclopropyloxy-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAABWFQKZQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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